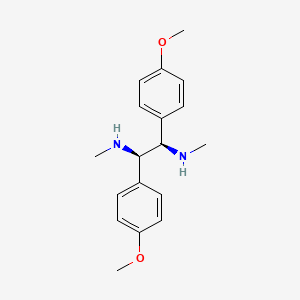
(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxyphenyl groups and two dimethylamino groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable diamine precursor.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the diamine precursor under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to induce chirality in various chemical reactions, leading to the formation of enantiomerically pure products.
Biology
In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the methoxy groups, leading to different chemical and biological properties.
(1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine: Contains chlorophenyl groups instead of methoxyphenyl groups, resulting in different reactivity and applications.
Uniqueness
(1R,2R)-1,2-Bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These structural features make it distinct from other similar compounds and contribute to its specific applications in various fields.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(4-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-5-9-15(21-3)10-6-13)18(20-2)14-7-11-16(22-4)12-8-14/h5-12,17-20H,1-4H3/t17-,18-/m1/s1 |
InChI Key |
DGIPOKRRLDGGEE-QZTJIDSGSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=C(C=C1)OC)[C@@H](C2=CC=C(C=C2)OC)NC |
Canonical SMILES |
CNC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















